Altromycin G
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Overview
Description
Altromycin G is a novel pluramycin-like antibiotic.
Scientific Research Applications
Interaction with DNA and Nucleotides
Altromycin B, closely related to Altromycin G, demonstrates significant interactions with DNA and nucleotides. Studies have shown that Altromycin B stabilizes the DNA double helix, primarily through intercalation between base pairs and electrostatic interactions with DNA helix edges. Additionally, it can induce a B→A structural transition in DNA. These interactions vary depending on the metal ion involved, with Pt(II) and Pd(II) complexes displaying a synergistic effect. Furthermore, Altromycin B interacts covalently with nucleotides like 5'-GMP, 5'-AMP, and 5'-CMP, which is crucial for understanding its binding modes with DNA (Nikolis, Methenitis, & Pneumatikakis, 2003).
In Vitro Anticancer Activity
Research exploring Altromycin B's interactions with Cu(II), Pd(II), and Pt(II) ions has revealed that these metal ions enhance its stability and modify its anticancer activity. Notably, the presence of these metal ions has been observed to improve Altromycin B’s efficacy against resistant cancer cells while having a moderate effect on sensitive cells. This finding is significant for developing new anticancer therapies (Nikolis, Methenitis, Pneumatikakis, & fiallo, 2002).
Spectroscopic Studies and Interaction with Copper(II) Ions
Spectroscopic studies on Altromycin H, another variant, demonstrate its interaction with copper(II) ions. These interactions are pH-dependent, with complex formation altering at different pH levels. This study provides insight into the chemical behavior of Altromycins and their potential applications in medicinal chemistry and drug development (Menidiatis, Methenitis, Nikolis, & Pneumatikakis, 2004).
Synthesis of Altromycin B Quadrants
The synthesis of the northwest quadrant of Altromycin B has been described, highlighting the complex chemistry involved in its production. This synthesis is vital for understanding the structural aspects of Altromycin G and its related compounds, which can lead to the development of new drugs or improved versions of existing ones (Pasetto & Franck, 2003).
properties
CAS RN |
134887-79-9 |
---|---|
Product Name |
Altromycin G |
Molecular Formula |
C45H55NO18 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
methyl 2-[10-[4-amino-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3 |
InChI Key |
HUERDIYXSZKKMF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Altromycin G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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